molecular formula C4H6N2O B1268135 4-Methyloxazol-2-amine CAS No. 35629-70-0

4-Methyloxazol-2-amine

Cat. No.: B1268135
CAS No.: 35629-70-0
M. Wt: 98.1 g/mol
InChI Key: VCZJVXLWQTXSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyloxazol-2-amine is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbon Dioxide Conversion

4-Methyloxazol-2-amine is involved in eco-friendly processes converting carbon dioxide into oxazolones under supercritical conditions. This process involves cycloaddition reactions of carbon dioxide with propargylic alcohols and amines, leading to the production of 4-methyleneoxazolidin-2-ones or 4-methyloxazol-2-ones (Jiang, Zhao, & Wang, 2008).

Synthesis of Antimicrobial Compounds

It's used in the synthesis of various antimicrobial compounds. For instance, the creation of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, where this compound plays a crucial role (Bektaş et al., 2007).

Synthesis of 2-Oxazolidinones

The compound is instrumental in the synthesis of 2-oxazolidinones, a chemical reaction involving 5-methylene-1,3-dioxolan-2-ones and various amines, including this compound (Chernysheva, Bogolyubov, & Semenov, 1999).

Photochemical Activation for Cell Physiology

This compound is used in photochemical activation studies relevant to cell physiology. This involves the use of tertiary amines like this compound in photoactivatable forms for studying cellular processes (Asad et al., 2017).

Synthesis of 2,3-Dihydro-2-(2-hydroxyphenylimino)-4-methylthiazoles

The compound is involved in the transformation of oxazoles to synthesize 2,3-dihydro-2-(2-hydroxyphenylimino)-4-methylthiazoles. This transformation is achieved by treating benzoxazoles with primary amines (Kalcheva, Tosheva, & Hadjieva, 1993).

Safety and Hazards

The safety information for 4-Methyloxazol-2-amine indicates that it has a GHS07 pictogram and a signal word “Warning”. The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

4-methyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZJVXLWQTXSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336726
Record name 4-methyloxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35629-70-0
Record name 4-methyloxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyloxazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methyloxazol-2-amine
Reactant of Route 3
4-Methyloxazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-Methyloxazol-2-amine
Reactant of Route 5
4-Methyloxazol-2-amine
Reactant of Route 6
4-Methyloxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.